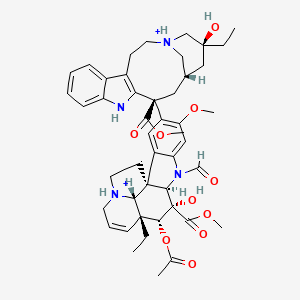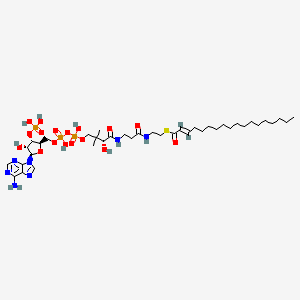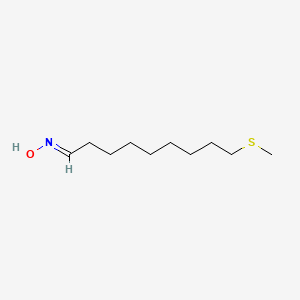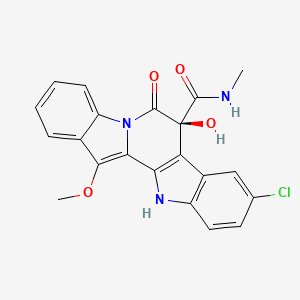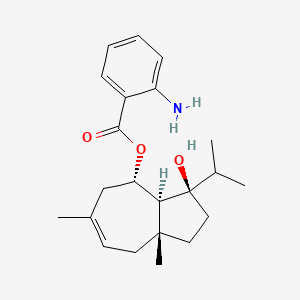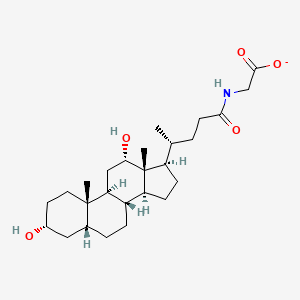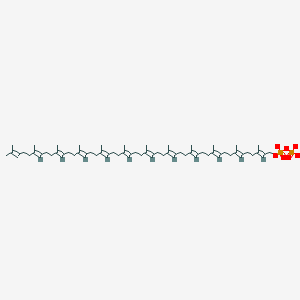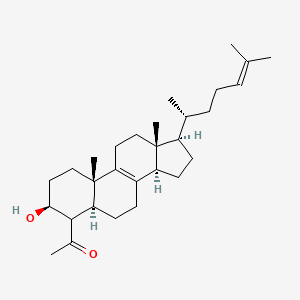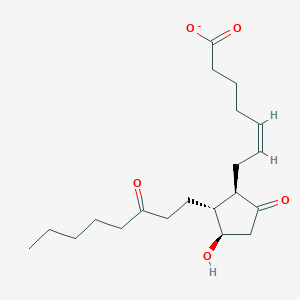
13,14-dihydro-15-oxo-prostaglandin E2(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-dihydro-15-oxo-prostaglandin E2(1-) is conjugate base of 13,14-dihydro-15-oxo-prostaglandin E2. It is a conjugate base of a 13,14-dihydro-15-oxo-prostaglandin E2.
Applications De Recherche Scientifique
Chromatographic Separation
- Separation for Biological Studies : 13,14-dihydro-15-oxo-prostaglandin E2(1-) is separated from its active metabolite, prostaglandin E2 (PGE2), and other prostaglandins for detailed study of their roles in biological systems. This separation is crucial for understanding the metabolism of PGE2 and for studying the kinetics of prostaglandin-inactivating enzymes (Welsh et al., 2003).
Metabolic Pathways
- Role in Lipoxin Metabolism : 13,14-dihydro-15-oxo-prostaglandin E2(1-) is involved in the metabolic inactivation of lipoxin A4 (LXA4), a molecule important in controlling inflammation. This compound is produced by oxidoreductases, highlighting its role in the regulation of inflammation (Clish et al., 2000).
Hair Follicle Research
- Influence on Hair Follicle Function : Research indicates that 13,14-dihydro-15-oxo-prostaglandin E2(1-) could be influential in hair follicle function and hair growth, as it is a product of the inactivation of prostaglandins involved in hair growth (Michelet et al., 2008).
Cancer Research
- Impact on Cancer Cell Growth : Studies have shown that 13,14-dihydro-15-oxo-prostaglandin E2(1-) may not inhibit the phosphorylation and nuclear translocation of STAT3, a transcription factor involved in cancer cell growth, unlike its counterpart, 15-keto PGE2. This suggests a differential role in cancer progression (Lee et al., 2017).
Synthesis for Research
- Synthetic Analogues : There is active research in synthesizing analogues of 13,14-dihydro-15-oxo-prostaglandin E2(1-) for various studies. This synthesis is important for creating compounds for further biological testing and research (Gu et al., 2001).
Role in Inflammation and Antioxidant Response
- Inflammatory and Antioxidant Mechanisms : 13,14-dihydro-15-oxo-prostaglandin E2(1-) is involved in inflammatory processes and may influence antioxidant responses in cells, particularly in relation to heme oxygenase-1 expression and Nrf2 activation in human colon epithelial cells (Lee et al., 2020).
Propriétés
Nom du produit |
13,14-dihydro-15-oxo-prostaglandin E2(1-) |
|---|---|
Formule moléculaire |
C20H31O5- |
Poids moléculaire |
351.5 g/mol |
Nom IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-17,19,23H,2-3,5-6,8-14H2,1H3,(H,24,25)/p-1/b7-4-/t16-,17-,19-/m1/s1 |
Clé InChI |
CUJMXIQZWPZMNQ-XYYGWQPLSA-M |
SMILES isomérique |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O |
SMILES canonique |
CCCCCC(=O)CCC1C(CC(=O)C1CC=CCCCC(=O)[O-])O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3R,4S)-4-(dichloromethylsulfonylamino)-3-(2-methylpropanoylamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1263164.png)

